2-(2,4-Dichlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features both dichlorophenoxy and dinitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with a suitable base, such as potassium hydroxide, to form the corresponding phenoxide ion. This intermediate is then reacted with an appropriate electrophile to introduce the acetohydrazide moiety.
Formation of the Dinitrophenoxy Intermediate: Separately, 2,4-dinitrophenol is reacted with a suitable base to form the corresponding phenoxide ion. This intermediate is then reacted with an appropriate electrophile to introduce the phenylmethylidene group.
Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the dinitrophenoxy intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
2,4-Dichlorophenol: An intermediate in the synthesis of various chemicals.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is unique due to its combination of dichlorophenoxy and dinitrophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H14Cl2N4O7 |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H14Cl2N4O7/c22-14-4-6-19(17(23)9-14)33-12-21(28)25-24-11-13-2-1-3-16(8-13)34-20-7-5-15(26(29)30)10-18(20)27(31)32/h1-11H,12H2,(H,25,28)/b24-11+ |
InChI Key |
OSAMPLOSLSEREY-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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